2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Description
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound featuring a fused imidazo-benzothiazole core substituted with a 3,4-dichlorophenyl group.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2S/c16-10-6-5-9(7-11(10)17)12-8-19-13-3-1-2-4-14(13)20-15(19)18-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFLBIFFQIOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst and solvent . The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3]benzothiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival . Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby disrupting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological activities:
Structural and Functional Differences
- Thiazole-based analogs (e.g., CITCO) exhibit direct CAR activation due to the oxime group, absent in the target compound .
- Substituent Effects :
- Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound enhances electrophilicity compared to methyl (e.g., 6-(3,4-dimethylphenyl) analog), improving interactions with hydrophobic pockets in enzymes .
- Polar Groups : Sulfonamide-substituted derivatives (e.g., 3f) show superior anticancer activity (IC₅₀ < 0.1 μM) due to increased solubility and hydrogen-bonding capacity .
Physicochemical Properties
- LogP : Dichlorophenyl substitution increases lipophilicity (predicted LogP ~4.2) compared to dimethylphenyl analogs (LogP ~3.5), favoring blood-brain barrier penetration .
Biological Activity
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C15H8Cl2N2S
- Molecular Weight : 319.21 g/mol
- CAS Number : 4332109
Biological Activity Overview
The compound exhibits various biological activities, including antitumor, antibacterial, antifungal, and antioxidant properties. The following sections detail specific findings from recent studies.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of imidazo[2,1-b][1,3]benzothiazole have shown promising results in inhibiting cancer cell proliferation.
Case Study: Antitumor Efficacy in Mesothelioma
A study evaluated a series of imidazo[2,1-b][1,3,4]thiadiazole compounds that included derivatives related to this compound. These compounds demonstrated significant cytotoxicity against mesothelioma cell lines with IC50 values ranging from 0.59 to 2.81 μM. The mechanism involved the inhibition of focal adhesion kinase (FAK), a critical protein in cancer progression .
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 1a | 0.59 | MesoII | FAK inhibition |
| 1b | 2.81 | STO | FAK inhibition |
Antibacterial and Antifungal Activity
The compound's antibacterial properties have also been investigated. In vitro tests against various bacterial strains showed that certain derivatives exhibited potent activity.
Case Study: Antibacterial Screening
In a screening for antibacterial activity against Gram-positive and Gram-negative bacteria, several derivatives of imidazo[2,1-b][1,3]benzothiazole displayed significant potency. Notably, compounds with chlorinated phenyl groups enhanced antibacterial activity.
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| 5c | E. coli | 3.125 |
| 5d | S. aureus | 6.25 |
| 5l | Pseudomonas aeruginosa | 12.5 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
